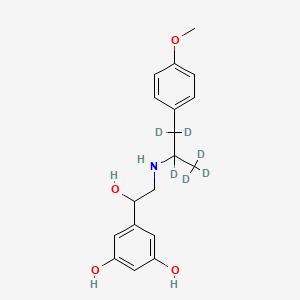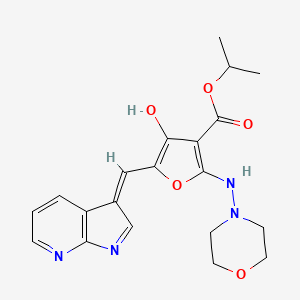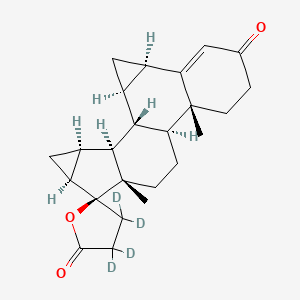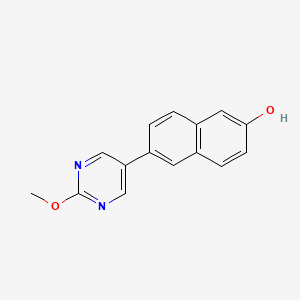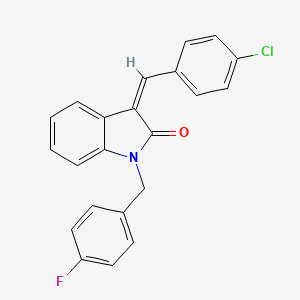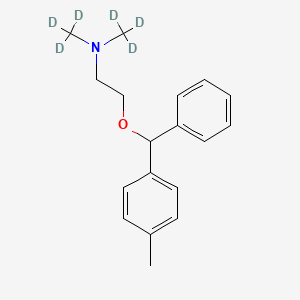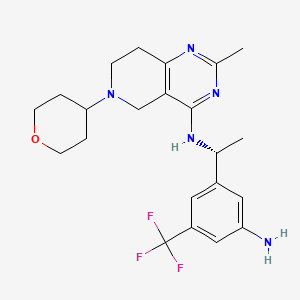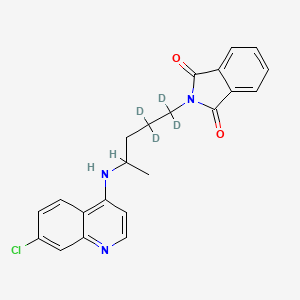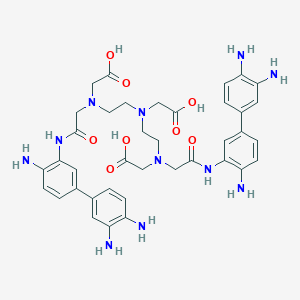
Dtpa-dab2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dtpa-dab2 is a conjugate of diethylenetriaminepentaacetic acid and two molecules of 4,4’-diaminobiphenyl. This compound is primarily used in photooxidation experiments and has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dtpa-dab2 is synthesized by reacting diethylenetriaminepentaacetic acid anhydride with a five-fold excess of 4,4’-diaminobiphenyl to prevent the formation of polymers. The reaction typically involves the following steps :
Reaction: Diethylenetriaminepentaacetic acid anhydride is reacted with 4,4’-diaminobiphenyl in a suitable solvent such as dimethylformamide.
Extraction: The unreacted 4,4’-diaminobiphenyl is removed by extraction.
Precipitation: The product, this compound, is precipitated out of the solution.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent usage, and purification steps to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Dtpa-dab2 undergoes various chemical reactions, including:
Chelation: This compound can chelate metal ions, forming stable complexes that are useful in various applications.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents. The reaction conditions typically involve exposure to light and the presence of a catalyst.
Chelation: Metal salts such as lanthanum chloride are used to form chelates with this compound.
Major Products
Oxidation: The major products depend on the specific oxidizing agent and conditions used.
Chelation: The major products are metal-Dtpa-dab2 complexes, which have various applications in scientific research.
Applications De Recherche Scientifique
Dtpa-dab2 has a wide range of applications in scientific research:
Mécanisme D'action
Dtpa-dab2 exerts its effects through several mechanisms:
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethylenetriaminepentaacetic acid: A widely used chelating agent with similar metal-binding properties.
4,4’-diaminobiphenyl: A component of Dtpa-dab2, used in various chemical synthesis processes.
Uniqueness
This compound is unique due to its dual functionality as both a chelating agent and a photooxidation reagent. This combination of properties makes it particularly valuable in scientific research, where it can be used to study complex chemical and biological processes .
Propriétés
Formule moléculaire |
C38H47N11O8 |
|---|---|
Poids moléculaire |
785.8 g/mol |
Nom IUPAC |
2-[bis[2-[[2-[2-amino-5-(3,4-diaminophenyl)anilino]-2-oxoethyl]-(carboxymethyl)amino]ethyl]amino]acetic acid |
InChI |
InChI=1S/C38H47N11O8/c39-26-5-1-22(13-30(26)43)24-3-7-28(41)32(15-24)45-34(50)17-48(20-37(54)55)11-9-47(19-36(52)53)10-12-49(21-38(56)57)18-35(51)46-33-16-25(4-8-29(33)42)23-2-6-27(40)31(44)14-23/h1-8,13-16H,9-12,17-21,39-44H2,(H,45,50)(H,46,51)(H,52,53)(H,54,55)(H,56,57) |
Clé InChI |
RIVBWAIRFFNTDX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C=C2)N)NC(=O)CN(CCN(CCN(CC(=O)NC3=C(C=CC(=C3)C4=CC(=C(C=C4)N)N)N)CC(=O)O)CC(=O)O)CC(=O)O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


